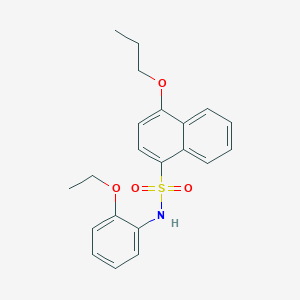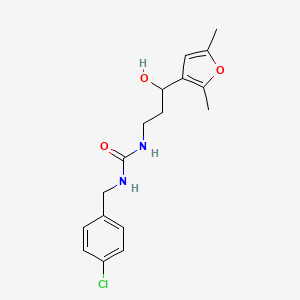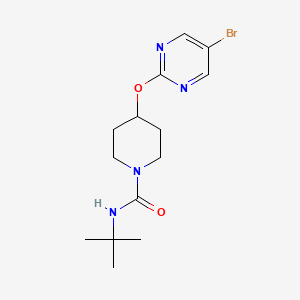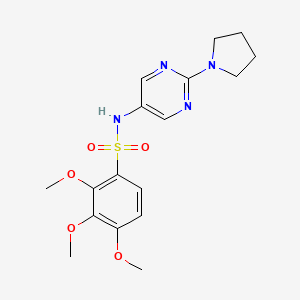![molecular formula C13H17N5O B2703527 2-[(piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097936-25-7](/img/structure/B2703527.png)
2-[(piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . It selectively inhibits PCSK9 protein synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and it is insoluble in water .
科学的研究の応用
Synthesis and Structural Characterization
This compound, part of a broader class of nitrogen-containing heterocycles, has been synthesized through various methods, including one-pot multicomponent reactions. These synthetic approaches offer advantages such as reduced reaction times and high product yields. The structural characterization of these compounds involves detailed analysis using techniques like NMR spectroscopy, X-ray crystallography, and elemental analysis. For instance, studies have shown that derivatives of this compound can adopt specific conformations, which are crucial for their biological activity and interactions with biological targets (Shestopalov et al., 2002).
Molecular Interactions and Biological Activity
Research has delved into the molecular interactions and potential biological activities of derivatives of this compound. Some studies have focused on understanding how these compounds interact with specific receptors or enzymes, shedding light on their mechanism of action at the molecular level. For example, the molecular interaction studies of related compounds have helped identify potential antagonistic activities against specific receptors, indicating their potential therapeutic applications (Shim et al., 2002).
Potential Therapeutic Applications
The exploration of therapeutic applications for these compounds includes their potential as anticancer agents, where they have been investigated for their inhibitory effects on certain types of cancer cells. The synthesis and screening of novel derivatives have been directed towards identifying compounds with significant antitumor activity, highlighting the importance of structural modifications in enhancing biological activity (Demchenko et al., 2015).
Optical and Electronic Properties
In the field of materials science, the optical and electronic properties of these compounds have been studied, with particular attention to their use in electroconductive polymers and other materials with potential technological applications. The research has focused on understanding how the structural features of these compounds influence their optical and electronic behavior, which is crucial for their application in electronic devices and sensors (Palion-Gazda et al., 2019).
作用機序
特性
IUPAC Name |
2-(piperidin-4-ylmethyl)-6-pyrazol-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c19-13-3-2-12(17-9-1-6-15-17)16-18(13)10-11-4-7-14-8-5-11/h1-3,6,9,11,14H,4-5,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOJFVRFYQHROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2703452.png)


![N~1~-(3-chloro-4-fluorophenyl)-2-{4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2703455.png)


![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2703459.png)

![3-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2703463.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2703467.png)
